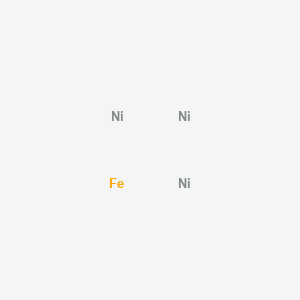
Iron;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron and nickel are transition metals that form a variety of compounds and alloys, collectively known as iron-nickel compounds. These compounds are significant in both natural and industrial contexts. Naturally, iron-nickel alloys are found in meteorites and the Earth’s core, while industrially, they are used in various applications due to their unique properties, such as high strength, corrosion resistance, and magnetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron-nickel compounds can be synthesized through several methods. One common method involves the co-precipitation of iron and nickel salts, followed by reduction with hydrogen gas. For example, nickel and iron hydroxides can be co-precipitated from their respective nitrate solutions and then reduced to form the alloy .
Industrial Production Methods: Industrially, iron-nickel alloys are produced through processes such as smelting and electroplating. In smelting, iron and nickel ores are heated together in a furnace to produce the alloy. Electroplating involves the deposition of nickel onto an iron substrate using an electrolytic solution containing nickel ions .
Analyse Des Réactions Chimiques
Types of Reactions: Iron-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, iron-nickel alloys can be oxidized to form iron and nickel oxides. Reduction reactions, such as the hydrogen reduction of nickel oxide, are also common .
Common Reagents and Conditions: Common reagents used in the reactions of iron-nickel compounds include hydrogen gas for reduction and oxygen or air for oxidation. The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of iron-nickel compounds include iron and nickel oxides, hydroxides, and other mixed metal oxides. These products are often used as catalysts in various industrial processes .
Applications De Recherche Scientifique
Iron-nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for reactions such as the reforming of hydrocarbons . In biology and medicine, iron-nickel nanoparticles are explored for their potential in drug delivery and magnetic resonance imaging (MRI) due to their magnetic properties . Industrially, iron-nickel alloys are used in the production of stainless steel, batteries, and high-temperature superconductors .
Mécanisme D'action
The mechanism of action of iron-nickel compounds varies depending on their application. For instance, in catalysis, the surface of iron-nickel alloys provides active sites for chemical reactions, facilitating the conversion of reactants to products . In biological applications, the magnetic properties of iron-nickel nanoparticles allow them to be directed to specific sites within the body using external magnetic fields .
Comparaison Avec Des Composés Similaires
Iron-nickel compounds are often compared with other transition metal alloys, such as iron-cobalt and iron-chromium alloys. While all these alloys share similar magnetic properties, iron-nickel alloys are unique in their combination of high strength, corrosion resistance, and thermal stability . Similar compounds include iron-cobalt and iron-chromium alloys, which are also used in various industrial applications .
Propriétés
Numéro CAS |
12022-66-1 |
|---|---|
Formule moléculaire |
FeNi3 |
Poids moléculaire |
231.93 g/mol |
Nom IUPAC |
iron;nickel |
InChI |
InChI=1S/Fe.3Ni |
Clé InChI |
YJIOZLSSTYZTNB-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Ni].[Ni].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



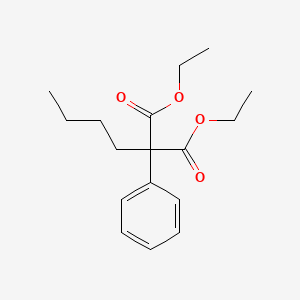


![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)

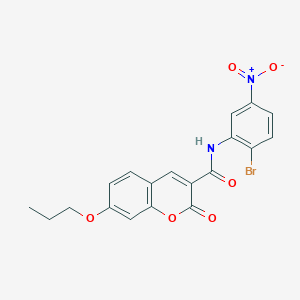
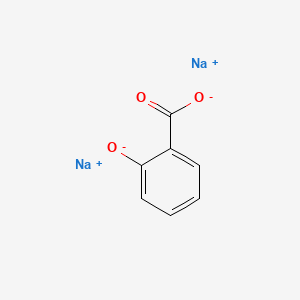
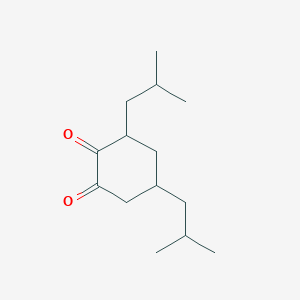


![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)
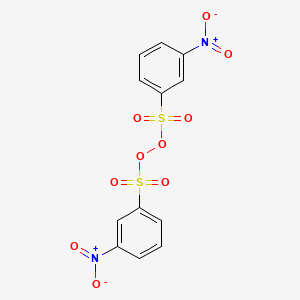
![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)
